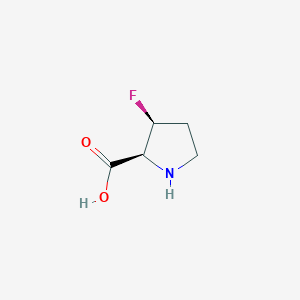

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-3-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGLSRHRSYWDST-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

Executive Summary

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (also known as cis-3-fluoro-L-proline) is a high-value chiral building block in medicinal chemistry. Its strategic importance lies in the fluorine gauche effect , which imposes specific conformational restraints on the pyrrolidine ring (favoring C

This guide details the Nucleophilic Deoxofluorination Pathway , currently the most robust method for generating the (2S,3S) stereoisomer with high enantiomeric purity. Unlike direct electrophilic fluorination, which often suffers from poor diastereocontrol, this pathway utilizes the stereospecific displacement of a hydroxyl group with inversion of configuration (S

Target Molecule:

-

IUPAC: this compound

-

Stereochemistry: cis-relationship between the C2-carboxylate and C3-fluorine.

-

Key Precursor: (2S,3R)-3-Hydroxypyrrolidine derivative (requires trans-relationship for inversion).

Strategic Pathway Analysis

The Retrosynthetic Logic

The synthesis hinges on the Walden inversion inherent to S

The Core Workflow:

-

Chiral Pool Start: (S)-Pyroglutamic acid (inexpensive, defined stereocenter at C2).

-

Stereoselective Oxidation: Installation of the C3-hydroxyl group via enolate oxidation (Davis oxaziridine).

-

Amide Reduction: Conversion of the lactam (pyroglutamate) to the amine (pyrrolidine).

-

Deoxofluorination: DAST/Deoxo-Fluor mediated displacement of the hydroxyl group.

Pathway Visualization

The following diagram outlines the critical decision nodes and chemical transformations.

Figure 1: Strategic workflow from (S)-Pyroglutamic acid to (2S,3S)-3-fluoroproline. Note the critical inversion step at C3.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & Hydroxylation

The objective is to install a hydroxyl group at C3 trans to the C2-carboxylate. Direct hydroxylation of proline is difficult; hydroxylation of the pyroglutamate enolate is highly selective.

Step 1.1: Protection

-

Substrate: (S)-Pyroglutamic acid.

-

Reagents: SOCl

/MeOH (Esterification), then Boc -

Product: N-Boc-(S)-pyroglutamic acid methyl ester.

Step 1.2: Stereoselective C3-Hydroxylation

-

Reagents: LiHMDS (1.1 equiv), Davis Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine).

-

Conditions: THF, -78°C.

-

Mechanism: Kinetic deprotonation forms the lithium enolate. The bulky oxaziridine approaches from the face opposite the C2-ester (steric control), delivering the oxygen to the trans (3R) position.

-

Yield Target: 65-75%.

-

Stereocontrol: Typically >95:5 trans:cis.

Phase 2: Lactam Reduction

We must reduce the C5-carbonyl (lactam) to a methylene group (amine) without eliminating the C3-hydroxyl or reducing the C2-ester.

-

Reagents: Super-Hydride (LiBEt

H) followed by Et -

Protocol Note: Reduction of 3-hydroxy-pyroglutamates can be sensitive. A two-step reduction (hemiaminal formation then reduction) is often preferred to prevent over-reduction of the ester.

-

Intermediate: N-Boc-(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester.

Phase 3: The Critical Fluorination (Deoxofluorination)

This is the defining step. The (3R)-hydroxyl is activated and displaced by fluoride.

Protocol:

-

Setup: Flame-dried glassware, inert atmosphere (N

or Ar). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Stoichiometry: 1.2 – 1.5 equivalents of Fluorinating agent.

-

Procedure:

-

Cool substrate solution in DCM to -78°C .

-

Add DAST dropwise (Exothermic!).

-

Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

-

Quench: Pour into saturated NaHCO

(Caution: CO -

Purification: Flash chromatography (Silica gel).

Data Summary Table: Fluorination Parameters

| Parameter | Condition | Rationale |

| Temperature | -78°C | Low temp prevents elimination (olefin formation). |

| Solvent | DCM or CHCl | Non-polar, non-nucleophilic solvents favor S |

| Reagent | Deoxo-Fluor > DAST | Deoxo-Fluor is thermally more stable and less explosive. |

| Stereochemistry | Inversion (R | Concerted S |

| Major Side Product | 3,4-Dehydroproline | Elimination product if basicity is too high or temp rises too fast. |

Phase 4: Global Deprotection

-

Reagents: 4N HCl in Dioxane or TFA/DCM (1:1).

-

Product: this compound hydrochloride.

Mechanistic Insight: The Fluorination Event

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via an alkoxy-aminosulfur difluoride intermediate.

Figure 2: Mechanistic pathway of DAST-mediated fluorination showing the competition between substitution (desired) and elimination.

Key Mechanistic Driver: The driving force is the formation of the strong S=O bond in the byproduct (thionyl fluoride) and the high energy of the C-F bond. The inversion is strictly dictated by the backside attack of the fluoride ion, which is liberated in situ from the DAST-substrate complex.

Troubleshooting & Optimization

Controlling Elimination

The most common failure mode is the formation of the enamine or alkene (elimination) rather than the fluoride.

-

Cause: The carbamate protecting group (Boc) can make the C3-proton acidic, or the DAST intermediate acts as a base.

-

Solution:

-

Temperature Control: Strictly maintain -78°C during addition.

-

Reagent Switch: Use XtalFluor-E or PhenoFluor . These reagents do not release free HF and are less prone to causing elimination, though they may require an exogenous fluoride source (e.g., Et

N

-

Safety Considerations (DAST)

-

Explosion Hazard: DAST can decompose violently above 50°C. Never distill DAST.

-

Glassware: DAST reacts with silica/glass to produce SiF

(gas). While standard glassware is used for short reactions, plastic (PFA/PTFE) is preferred for long storage or large scales. -

Quenching: DAST reacts violently with water. Always quench into a basic solution (NaHCO

) at low temperature.

References

-

Dugave, C., & Demange, L. (2003). "Cis- and trans-3-fluoroprolines: synthesis and conformational analysis." Tetrahedron: Asymmetry, 14(11), 1553-1560. Link

- Core reference for the pyroglutamic acid route and stereochemical assignment.

-

Testa, A., et al. (2018).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition..." Journal of the American Chemical Society, 140(29), 9299-9313. Link

- Provides modern protocols for fluorination of proline deriv

- Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561-2578. Comprehensive review on DAST handling and mechanism.

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry, 64(19), 7048-7054. Link

- Introduction of Deoxo-Fluor as a safer altern

Sources

An In-Depth Technical Guide to the Biological Activity of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

Introduction: The Strategic Advantage of Fluorination in a Proline Scaffold

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid represents a fascinating intersection of stereochemistry and fluorine chemistry within the well-established proline scaffold. As a proline analog, it holds the potential to intercept and modulate biological pathways that recognize or process proline, a unique proteinogenic amino acid critical for the structure and function of numerous proteins.[1] The introduction of a fluorine atom, the most electronegative element, at the 3-position of the pyrrolidine ring is not a trivial substitution. It imparts profound changes to the molecule's electronic and conformational properties, offering a powerful tool for medicinal chemists and chemical biologists to fine-tune peptide and protein structure, stability, and interactions.[2][3]

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, moving beyond a simple literature review to offer a practical framework for its investigation. We will delve into the mechanistic rationale for its likely biological targets and provide detailed, field-proven experimental protocols for researchers to assess these activities. This document is designed for scientists in drug discovery and chemical biology, offering both the "why" and the "how" for unlocking the therapeutic potential of this intriguing molecule.

The Conformational Keystone: How 3-Fluoro Substitution Governs Biological Potential

The biological activity of any proline analog is intrinsically linked to its influence on the two key conformational equilibria of the proline residue: the cis-trans isomerization of the preceding amide bond and the endo/exo pucker of the pyrrolidine ring.[1] The stereospecific placement of a fluorine atom at the 3-position of the pyrrolidine ring in the (2S,3S) configuration is predicted to have a significant impact on these properties.

X-ray diffraction and NMR studies of 3-fluoroproline derivatives have shown that the fluorine substituent can control the ring pucker through gauche effects.[1][4] This conformational biasing, in turn, influences the preference for the cis or trans conformation of the Xaa-Pro amide bond.[4] Understanding these conformational preferences is paramount, as they dictate how a peptide or protein incorporating this analog will fold and interact with its biological partners.[1]

Potential Biological Activity I: Inhibition of Prolyl 4-Hydroxylase and Modulation of Collagen Synthesis

Scientific Rationale

Collagen, the most abundant protein in mammals, derives its structural integrity from the stability of its triple-helical structure. This stability is critically dependent on the post-translational hydroxylation of proline residues to form (2S,4R)-4-hydroxyproline, a reaction catalyzed by prolyl 4-hydroxylase (P4H).[5][6] P4H is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that recognizes proline residues within the characteristic -X-Pro-Gly- sequence of procollagen chains.[2]

Given that this compound is a structural mimic of proline, it is a prime candidate for an inhibitor of P4H. By competing with proline for the active site of the enzyme, it could potentially disrupt the collagen biosynthesis pathway. The inhibition of P4H is a validated therapeutic strategy for fibrotic diseases, where excessive collagen deposition is a hallmark.[6]

Experimental Protocol: In Vitro Prolyl 4-Hydroxylase Inhibition Assay

This protocol describes a continuous, direct assay for P4H activity by monitoring the release of fluoride ions, adapted from a method developed for a similar fluorinated proline analog.[7]

Materials:

-

Recombinant human prolyl 4-hydroxylase (P4H)

-

Peptide substrate containing a proline residue in the appropriate sequence context (e.g., (Pro-Pro-Gly)10)

-

This compound (test inhibitor)

-

2,4-Pyridinedicarboxylate (positive control inhibitor)[7]

-

α-ketoglutarate

-

Ascorbic acid

-

FeSO4

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer (pH 7.8)

-

Fluoride ion-selective electrode (ISE)

Procedure:

-

Reaction Mixture Preparation: In a reaction vessel, prepare the assay buffer containing Tris-HCl, BSA, ascorbic acid, FeSO4, and α-ketoglutarate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction vessels. Include a no-inhibitor control and a positive control with 2,4-pyridinedicarboxylate.

-

Enzyme Addition: Add a standardized amount of recombinant human P4H to each vessel.

-

Initiation of Reaction: Start the reaction by adding the peptide substrate.

-

Fluoride Ion Detection: Continuously monitor the release of fluoride ions using the fluoride ISE. The rate of fluoride release is directly proportional to the P4H activity.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Protocol: Cell-Based Collagen Deposition Assay

This assay evaluates the effect of the test compound on collagen deposition by cultured fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Picro-Sirius Red stain

-

Citric acid-sodium citrate buffer

-

NaOH

-

Spectrophotometer

Procedure:

-

Cell Culture: Plate human dermal fibroblasts in 24-well plates and culture until they reach confluence.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in fresh culture medium for 48-72 hours.

-

Cell Lysis and Staining:

-

Wash the cell layers with PBS.

-

Fix the cells with ethanol.

-

Stain the extracellular matrix with Picro-Sirius Red solution for 1 hour.

-

Wash extensively with acidified water to remove unbound dye.

-

-

Quantification:

-

Elute the bound dye with a known volume of NaOH.

-

Measure the absorbance of the eluted dye at 550 nm using a spectrophotometer.

-

-

Data Analysis: Normalize the absorbance values to the total protein content in parallel wells. Calculate the percentage of inhibition of collagen deposition for each concentration of the test compound.

Data Summary: Prolyl 4-Hydroxylase Inhibition

| Parameter | Method | Expected Outcome for an Effective Inhibitor |

| IC50 | In Vitro Fluoride Release Assay | Low micromolar to nanomolar value, indicating potent enzyme inhibition. |

| Collagen Deposition | Cell-Based Picro-Sirius Red Assay | Dose-dependent decrease in collagen deposition. |

Diagram: Collagen Hydroxylation Pathway and Point of Inhibition

Caption: Inhibition of Prolyl 4-Hydroxylase by this compound.

Potential Biological Activity II: Antimicrobial Effects

Scientific Rationale

The pyrrolidine ring is a common scaffold in many natural and synthetic compounds with antimicrobial activity.[8] Furthermore, the incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.[9] Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often exert their effect by targeting intracellular components, such as the ribosome.[10] It is conceivable that a fluorinated proline analog could either possess intrinsic antimicrobial activity or be used to create more potent PrAMPs.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12]

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Summary: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | To be determined |

| Escherichia coli (Gram-negative) | To be determined |

| Pseudomonas aeruginosa (Gram-negative) | To be determined |

| Candida albicans (Fungus) | To be determined |

Diagram: Workflow for MIC Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Potential Biological Activity III: Incorporation into Peptides and Proteins

Scientific Rationale

The site-specific incorporation of non-proteinogenic amino acids is a powerful technique to create proteins and peptides with novel properties.[6][13] Due to its structural similarity to proline, this compound could potentially be incorporated into peptides via in vitro translation systems.[14] The unique conformational constraints imposed by the 3-fluoro substituent could be used to stabilize specific secondary structures, enhance proteolytic stability, or modulate binding affinity to a target.[1][15]

Experimental Approach: In Vitro Translation Assay

A common method for incorporating non-proteinogenic amino acids is through the use of an orthogonal tRNA/tRNA-synthetase pair in a cell-free protein synthesis system.[6][16]

Principle of the Method:

-

Orthogonal System: An engineered aminoacyl-tRNA synthetase specifically charges a suppressor tRNA (e.g., an amber suppressor tRNA that recognizes the UAG stop codon) with this compound.

-

Template DNA: A gene encoding a reporter protein (e.g., GFP) is modified to include an in-frame amber stop codon at the desired incorporation site.

-

Cell-Free Synthesis: The template DNA, the orthogonal tRNA/synthetase pair, and the fluorinated amino acid are added to a cell-free protein synthesis system (e.g., an E. coli S30 extract).

-

Analysis: Successful incorporation of the fluorinated amino acid results in the synthesis of the full-length reporter protein, which can be detected by its activity (e.g., fluorescence of GFP) or by mass spectrometry.

Synthesis of this compound

The stereoselective synthesis of 3-fluoropyrrolidine derivatives is a challenging yet achievable goal in organic chemistry. A representative approach involves the iodocyclization of allylic fluorides bearing a nitrogen nucleophile.[17] This method allows for the controlled installation of the fluorine atom and the subsequent formation of the pyrrolidine ring with the desired stereochemistry. Further synthetic details can be found in specialized organic chemistry literature.[18][19][20]

Conclusion and Future Directions

This compound is a molecule of significant interest for chemical biology and drug discovery. While direct evidence of its biological activity is still emerging, its identity as a fluorinated proline analog provides a strong rationale for its investigation as an inhibitor of proline-dependent enzymes like P4H, as a potential antimicrobial agent, and as a tool for engineering novel peptides and proteins. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological functions of this compound. Future research should focus on a systematic evaluation of its activity against a panel of enzymes and microbial strains, as well as exploring its incorporation into therapeutically relevant peptides to assess its impact on their structure, stability, and efficacy. The insights gained from such studies will be invaluable in harnessing the full potential of fluorinated amino acids in the development of next-generation therapeutics.

References

- BenchChem. (2025). The Core Mechanism of Collagen Prolyl Hydroxylase Inhibitors: A Technical Guide for Researchers.

- BenchChem. (2025). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents.

- Richardson, P. (2026). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 21(1), 19-48.

- Ma, X., Wang, X., Cao, J., Geng, Z., & Wang, Z. (2014).

- Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106-124.

- SciSpace. (n.d.).

- Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341.

- Chatterjee, D., & Kumar, K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6035-6047.

- Rahn, M., et al. (2022). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. Antibiotics, 11(3), 336.

- Pytkowicz, J., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, 10(42), 8491-8497.

- ibidi GmbH. (2024, October 10).

- Olejnik, J., & Rothschild, K. J. (2007). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 13(9), 1544-1554.

- BOC Sciences. (n.d.).

- van Hest, J. C. M., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3344-3356.

- Cell Biolabs, Inc. (n.d.). Cell Contraction Assay.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Role of Fluorinated Amino Acids in Modern Drug Discovery.

- Pouny, E., et al. (2019). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 24(19), 3569.

- Sigma-Aldrich. (n.d.). Collagen Attachment Protocols, Solubility, and Stability.

- Tlili, C., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination.

- Kar, M., et al. (2022). Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Scientific Reports, 12(1), 3375.

- Salwiczek, M., et al. (2012). Fluorinated Amino Acids: Compatibility with Native Protein Structures and Effects on Protein-Protein Interactions. Chemical Society Reviews, 41(6), 2135-2171.

- Iqbal, M. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6902.

- Guchhait, G., et al. (2017). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. Beilstein Journal of Organic Chemistry, 13, 1436-1445.

- Gorres, K. L., et al. (2007). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 361(2), 247-252.

- Hohsaka, T., & Sisido, M. (2006). In vitro selection of tRNAs for efficient four-base decoding to incorporate non-natural amino acids into proteins in an Escherichia coli cell-free translation system. Nucleic Acids Research, 34(5), 1599-1606.

- ibidi GmbH. (2024, October 10).

- Bernardim, B., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8786-8795.

- Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(18), 14389.

- Jin, H., et al. (2020). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Critical Reviews in Biotechnology, 40(3), 332-346.

- Di Somma, A., et al. (2023). Proline derivatives used in this study. Antibiotics, 12(7), 1149.

- Wei, L., et al. (2012). An efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid. Journal of Fluorine Chemistry, 135, 354-357.

- Kar, M., et al. (2022, February 28). Enhancing proline-rich antimicrobial peptide action by homodimerization: Influence of bifunctional linker.

- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(32), 6725-6728.

- Immunomart. (n.d.). (R)-3-Fluoropyrrolidine hydrochloride.

- Zefirov, N. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4789.

- De Nisi, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6725-6728.

- Google Patents. (n.d.).

- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.

- PubChem. (n.d.). 3-Fluoropyrrolidine.

- PubChem. (n.d.). 3-Fluoropyrrolidine hydrochloride.

- PubChem. (n.d.). (s)-3-Fluoropyrrolidine hydrochloride.

- PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride.

- Myllyharju, J. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. Journal of Biological Chemistry, 299(8), 104996.

- Kivirikko, K. I., et al. (1990). Specific inactivation of prolyl 4-hydroxylase and inhibition of collagen synthesis by oxaproline-containing peptides in cultured human skin fibroblasts. The Journal of Biological Chemistry, 265(15), 8515-8520.

- ResearchGate. (n.d.). Prolyl 3-hydroxylases hydroxylate selected proline residues in many... [Image].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. repository.iit.edu [repository.iit.edu]

- 17. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sci-Hub. An efficient synthesis of 3,3-difluoro-pyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid / Journal of Fluorine Chemistry, 2012 [sci-hub.sg]

- 19. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. semanticscholar.org [semanticscholar.org]

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid: The "Stealth" Proline Mimic

Topic: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid as a proline mimetic. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of proline surrogates, This compound (often abbreviated as 3S-Flp or (3S)-FPro ) occupies a unique and highly specialized niche. Unlike its 4-fluorinated counterparts, which are widely used to forcefully bias peptide backbone conformation towards cis or trans amide states, 3S-Flp acts as a "stealth" mimic.

It stabilizes the C

Structural & Electronic Fundamentals

Stereochemical Definition

The designation (2S,3S) refers to the absolute configuration at the

-

C2 (S): Corresponds to the natural L-proline configuration.

-

C3 (S): Places the fluorine atom trans to the C2-carboxylate group (anti-relationship).

-

Nomenclature Note: In the context of 3-substituted prolines, (2S,3S) is the trans-isomer, whereas (2S,3R) is the cis-isomer. This is opposite to the 4-fluoroproline series, where (2S,4R) is trans and (2S,4S) is cis.

The Fluorine-Amide Gauche Effect

The conformational preference of 3S-Flp is governed by the gauche effect between the vicinal electronegative atoms: the ring nitrogen (N) and the fluorine (F) at C3.[2]

-

Interaction: The

and -

Pucker Consequence: To satisfy this stereoelectronic requirement, the pyrrolidine ring adopts a C

-endo (South) pucker. -

Comparison:

-

(2S,4R)-4-FPro: Favors C

-exo (North). -

(2S,4S)-4-FPro: Favors C

-endo (South). -

(2S,3S)-3-FPro: Favors C

-endo (South) .

-

The Amide Equilibrium Paradox

While (2S,4S)-4-FPro (endo-biased) strongly shifts the peptide bond equilibrium towards the cis isomer (up to 30–50% cis), 3S-Flp does not .

-

Observation: 3S-Flp maintains a trans:cis ratio of ~4:1 (

), almost identical to native proline. -

Mechanism: In the (2S,3R) cis-isomer, the fluorine is syn to the carboxylate and creates steric clash that destabilizes the trans rotamer. In the (2S,3S) trans-isomer, the fluorine is distal to the carboxylate, avoiding steric conflict while still enforcing the endo pucker.

Comparative Data Analysis

The following table contrasts 3S-Flp with native proline and the standard 4-fluorinated tools.

| Property | L-Proline | (2S,3S)-3-FPro | (2S,4R)-4-FPro | (2S,4S)-4-FPro |

| Stereochemistry | (2S) | (2S,3S) (trans) | (2S,4R) (trans) | (2S,4S) (cis) |

| Ring Pucker | Dynamic (Endo/Exo) | Biased C | Biased C | Biased C |

| Amide | ~4.0 (80% trans) | ~4.1 (80% trans) | ~6.7 (>85% trans) | ~2.5 (~30% cis) |

| Amine pKa | 10.6 | ~8.4 | 9.2 | 9.2 |

| Primary Utility | Native Structure | 19F Probe / pKa Tuning | Collagen Stability | Turn Induction / cis-bias |

Key Insight: Use 3S-Flp when you need to lower the amine pKa (increased lipophilicity/permeability) or introduce a 19F label without altering the native backbone folding kinetics.

Conformational Energy Landscape

The diagram below illustrates the unique position of 3S-Flp in the conformational landscape, highlighting its ability to access the Endo pucker without the energetic penalty of cis-amide formation.

Caption: Conformational mapping of fluorinated prolines. 3S-Flp (Green) uniquely combines Endo puckering with native-like amide equilibrium.

Synthesis Workflow

The synthesis of (2S,3S)-3-fluoroproline typically proceeds via nucleophilic fluorination with inversion starting from cis-3-hydroxyproline.

Retrosynthetic Logic

-

Target: (2S,3S)-3-F (Trans relative to COOH).

-

Precursor: (2S,3R)-3-OH (Cis relative to COOH).

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Mechanism: S_N2 displacement of the activated hydroxyl group.

Step-by-Step Protocol

-

Starting Material: cis-3-Hydroxy-L-proline (commercially available or via enzymatic hydroxylation).

-

Protection:

-

Protect Amine: Boc or Cbz (Boc-cis-3-Hyp-OMe).

-

Protect Carboxyl: Methyl ester.

-

-

Fluorination (Critical Step):

-

Dissolve Boc-(2S,3R)-3-Hyp-OMe in anhydrous DCM at -78°C.

-

Add DAST (1.5 eq) dropwise.

-

Allow to warm to RT over 12 hours.

-

Note: Inversion occurs at C3, yielding the (2S,3S) product.

-

-

Deprotection/Saponification:

-

Hydrolysis of methyl ester (LiOH, THF/H2O).

-

Removal of Boc (TFA/DCM) if free amino acid is desired, or Fmoc-protection for SPPS.

-

Caption: Synthetic route converting cis-3-Hyp to trans-3-Flp via nucleophilic inversion.

Experimental Protocols

Fmoc-SPPS Coupling

Due to the electron-withdrawing nature of the fluorine at C3 (closer to the nitrogen than in 4-FPro), the nucleophilicity of the pyrrolidine nitrogen is reduced. Acylation requires high-efficiency activation.

-

Coupling Reagents: Use HATU/HOAt or DIC/Oxyma Pure . Avoid HBTU/HOBt for difficult sequences.

-

Stoichiometry: 4-5 equivalents of Fmoc-AA, 4.8 eq activator, 10 eq DIPEA.

-

Time: Double coupling (2 x 45 min) is recommended to ensure complete incorporation.

-

Cleavage: Standard TFA/TIS/H2O cocktails are compatible; the C3-F bond is chemically stable to acidolysis.

19F-NMR Analysis

3S-Flp is an excellent reporter for protein folding studies because its chemical shift is sensitive to the cis/trans state of the preceding peptide bond.

-

Frequency: ~376 MHz (at 400 MHz proton frequency).

-

Chemical Shift:

to -

Differentiation: The cis and trans amide conformers typically show a separation of 0.8 – 1.0 ppm , allowing precise integration of populations in unfolded vs. folded states.

References

-

Conformational Properties of 3-Fluoroprolines

-

Synthesis & Stereochemistry

- Title: Synthesis and Conformational Analysis of 3-Fluoro- and 3,4-Difluoroprolines.

- Source:Journal of Organic Chemistry / ACS.

-

URL:[Link]

-

General Fluoroproline Applications

-

Collagen Stability Studies

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimising conformational bias in fluoroprolines through vicinal difluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mr.copernicus.org [mr.copernicus.org]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid.

This guide details the spectroscopic characterization of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (also known as cis-3-fluoroproline). It synthesizes data from authoritative studies, including those by the Raines and Dugave groups, to provide a reference for identification and conformational analysis.

Executive Summary & Structural Definition

This compound is a fluorinated non-canonical amino acid used to probe protein stability and folding kinetics. The introduction of the highly electronegative fluorine atom at the C3 position creates stereoelectronic effects (gauche effect) that bias the pyrrolidine ring pucker and the cis/trans isomerization of the peptide bond.

-

Common Name: cis-3-fluoro-L-proline

-

CAS Number: 133464-68-3 (generic for 3-fluoroproline isomers; specific stereoisomers may vary)

-

Molecular Formula:

[1] -

Molecular Weight: 133.12 g/mol

-

Stereochemistry: The fluorine atom at C3 and the carboxylic acid at C2 are on the same side (syn/cis) of the pyrrolidine ring.

Stereochemical Assignment[3][4]

-

C2 Configuration (S): Carboxylate group is "up" (relative to the ring plane in standard orientation).

-

C3 Configuration (S): Fluorine atom is "up" (cis to carboxylate).

-

Conformational Bias: The cis-3-fluoro isomer favors the C3-endo (or C4-exo) ring pucker due to the gauche effect between the vicinal Fluorine and Nitrogen, which stabilizes the cis peptide bond population more than the trans isomer compared to native proline.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

NMR is the primary tool for distinguishing the (2S,3S) isomer from its diastereomer, (2S,3R). The key diagnostic is the vicinal proton coupling constant

1. ^1H NMR Data (500 MHz, D₂O)

The spectrum is characterized by the large geminal H-F couplings and the specific H2-H3 coupling.

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H2 | 4.20 – 4.35 | Doublet of doublets | Diagnostic: Large | |

| H3 | 5.10 – 5.40 | Doublet of multiplets | Large geminal H-F coupling; deshielded by F. | |

| H4a | 2.10 – 2.30 | Multiplet | - | Complex splitting due to H4b, H3, H5, and F. |

| H4b | 2.40 – 2.60 | Multiplet | - | Distinct from H4a due to ring rigidity. |

| H5a/b | 3.40 – 3.70 | Multiplet | - | Protons adjacent to Nitrogen. |

Note on Rotamers: In solution (especially for N-acyl derivatives), two sets of signals are often observed corresponding to the cis and trans amide bond rotamers. The values above represent the major species.

2. ^13C NMR Data (125 MHz, D₂O)

Carbon signals are split by coupling to fluorine (

| Carbon | Chemical Shift ( | Coupling Pattern | Coupling Constant ( |

| C=O | 170.0 – 175.0 | Singlet/Doublet | |

| C2 | 65.0 – 68.0 | Doublet | |

| C3 | 90.0 – 95.0 | Doublet | |

| C4 | 30.0 – 33.0 | Doublet | |

| C5 | 45.0 – 48.0 | Singlet/Weak Doublet |

3. ^19F NMR Data (470 MHz, D₂O)

Fluorine NMR is highly sensitive to the cis/trans amide equilibrium.

-

Chemical Shift:

to-

Specific Note: For N-acetyl-(3S)-fluoroproline methyl ester, the rotamers are separated by ~0.8 ppm .

-

-

Multiplicity: Multiplet (typically dddd) due to coupling with H3, H2, H4a, and H4b.

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (Electrospray Ionization) positive mode.

-

Molecular Ion:

m/z. -

Fragmentation Pattern:

-

m/z 134.1

m/z 114.1 : Loss of HF (20 Da), characteristic of fluorinated aliphatics. -

m/z 134.1

m/z 88.1 : Loss of COOH (46 Da), characteristic of carboxylic acids.

-

C. Infrared Spectroscopy (IR)[9][10]

-

Medium: KBr pellet or ATR (Attenuated Total Reflectance).

-

Key Absorption Bands:

-

3300 – 3500 cm⁻¹: N-H stretching (amine/ammonium).

-

2500 – 3000 cm⁻¹: O-H stretching (broad, carboxylic acid).

-

1700 – 1740 cm⁻¹: C=O stretching (strong, carboxylic acid/carbonyl).

-

1000 – 1100 cm⁻¹: C-F stretching (strong, often overlaps with C-C/C-N fingerprint).

-

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp lines and accurate coupling constants, control of pH is critical to fix the protonation state of the amine.

-

Solvent: Dissolve 5–10 mg of the compound in 600 µL of D₂O (99.9% D).

-

Reference: Add a trace amount of TSP (trimethylsilylpropanoic acid) or use residual HDO signal (

4.79). -

pH Adjustment:

-

For zwitterionic form : Adjust pD to ~6–7 using NaOD/DCl.

-

For cationic form (ammonium): Adjust pD to < 2.

-

Note: Chemical shifts will drift significantly between pH 2 and pH 7 due to deprotonation of the carboxylate.

-

-

Acquisition:

-

Run 1H (min 16 scans), 13C (min 500 scans), and 19F (min 16 scans).

-

Use a relaxation delay (

) of at least 2.0 s to allow full relaxation of the rigid ring protons.

-

Protocol 2: Stereochemical Verification Workflow

This workflow validates the (2S,3S) assignment against the (2S,3R) diastereomer.

Caption: Logical workflow for assigning stereochemistry based on vicinal proton coupling constants (

Conformational Analysis

The unique property of (2S,3S)-3-fluoroproline is its ring puckering preference.

-

Gauche Effect: The fluorine atom prefers to be gauche to the ring nitrogen to maximize orbital overlap (

). -

Resulting Pucker: This interaction stabilizes the C3-endo pucker.

-

Biological Implication: This pucker pre-organizes the backbone, affecting the stability of collagen triple helices (destabilizing in the X position compared to 4-fluoroproline) and the rate of cis-trans isomerization.

Caption: The gauche effect drives the conformational equilibrium of (2S,3S)-3-fluoroproline toward the C3-endo pucker.

References

-

Raines, R. T., et al. (2002). "Collagen stability: Insights from NMR spectroscopic and hybrid density functional computational investigations." Journal of the American Chemical Society. Link

-

Dugave, C., & Demange, L. (2003). "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews. Link

-

Thomas, C. A., et al. (2009). "3S-fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR." Chemical Communications. Link

-

Hodges, J. A., & Raines, R. T. (2005). "Stereoelectronic and Steric Effects in the Collagen Triple Helix." Journal of the American Chemical Society. Link

Sources

Strategic Sourcing and Technical Validation of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes actionable intelligence, rigorous quality control frameworks, and supply chain transparency.

Executive Summary: The Fluorine Effect in Peptidomimetics

In modern drug discovery, (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (commonly referred to as trans-3-fluoro-L-proline) is more than a simple building block; it is a precision tool for conformational engineering.[1] The introduction of a fluorine atom at the C3 position of the pyrrolidine ring induces a powerful gauche effect , biasing the ring pucker and, consequently, the cis/trans isomerization of the preceding peptide bond.

For drug development professionals, sourcing this compound is not merely about purity percentages; it is about ensuring stereochemical integrity .[1] A 1% contamination with the (2S,3R) cis-isomer can fundamentally alter the folding kinetics of a collagen mimic or the binding affinity of a protease inhibitor.[1] This guide outlines the commercial landscape, critical quality attributes (CQAs), and validation protocols required to secure high-fidelity material.

Technical Profile & Stereochemistry

Before engaging suppliers, it is critical to align on nomenclature. The relationship between the C2-Carboxyl and C3-Fluorine substituents defines the utility.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | trans-3-Fluoro-L-proline |

| CAS Number (Free Base) | 870992-75-9 |

| CAS Number (HCl Salt) | 1363380-51-1 |

| Stereochemistry | (2S) at C2 (L-Proline config); (3S) at C3 |

| Conformational Bias | Favors C3-exo (Cγ-exo) ring pucker |

| pKa Modulation | Fluorine lowers the pKa of the amine (inductive effect), reducing basicity compared to Proline.[1] |

Stereochemical Logic Map

The synthesis of this compound typically involves nucleophilic fluorination (e.g., using DAST) of a hydroxyproline precursor.[1] Since this reaction proceeds via SN2 inversion, the starting material determines the product.

Caption: Synthesis logic flow demonstrating the necessity of stereochemical inversion to achieve the (2S,3S) target.

Commercial Supply Chain Landscape

The market for fluorinated amino acids is tiered.[1] For (2S,3S)-3-Fluoroproline, suppliers generally fall into three categories based on their synthesis capabilities and documentation standards.

Supplier Tier Comparison

| Tier | Supplier Examples | Scale | Primary Value | Risk Factor |

| Tier 1: Originators | Enamine, Fluorochem | mg to kg | High stereochemical fidelity; often hold the process IP.[1] | Lead times can vary if stock is in Eastern Europe.[1] |

| Tier 2: Catalog Aggregators | Combi-Blocks, Sigma (Supelco) | g to kg | Fast shipping (US/EU stock); standardized COAs.[1] | Batch-to-batch variability; often re-packaging Tier 1 material.[1] |

| Tier 3: Custom Synthesis | WuXi AppTec, Syngene | kg to MT | GMP capabilities; custom salt forms (HCl/TFA).[1] | High upfront cost; long lead time for initial batches.[1] |

Procurement Strategy Decision Tree

Use this workflow to determine the appropriate sourcing channel based on your development phase.[1]

Caption: Strategic sourcing workflow based on drug development lifecycle stages.

Technical Validation: The "Incoming QC" Protocol

Trustworthiness Pillar: Never rely solely on a supplier's Certificate of Analysis (COA) for chiral building blocks.[1] The following protocol is a self-validating system to ensure the material meets the rigorous standards of modern medicinal chemistry.

A. 19F-NMR Spectroscopy (Identity & Purity)

Fluorine NMR is the quickest diagnostic tool.[1]

-

Method: Dissolve 10 mg in D₂O or DMSO-d6.

-

Expectation: A single sharp multiplet around -175 to -180 ppm (relative to CFCl₃).[1]

-

Red Flag: Small peaks appearing 5-10 ppm away from the main signal often indicate the presence of the diastereomer ((2S,3R) or (2R,3S)) or unreacted fluorinating reagents.[1]

B. Chiral HPLC Method (The Gold Standard)

Separating amino acid enantiomers/diastereomers without derivatization is challenging but preferred for accuracy.[1]

-

Column: Crownpak CR(+) (Daicel) or equivalent Crown Ether phase.[1]

-

Why? Crown ethers complex specifically with the primary amine of the amino acid, providing superior resolution for free amino acids compared to polysaccharide columns.

-

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.[1]0) in water / Methanol (85:15).[1]

-

Note: Low pH ensures the amine is protonated (NH3+) to bind with the crown ether.[1]

-

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]

-

Protocol:

C. QC Decision Matrix

Caption: Quality Control workflow defining pass/fail criteria for incoming raw material.

Handling and Stability

-

Hygroscopicity: The HCl and TFA salts of 3-fluoroproline are highly hygroscopic.[1]

-

Protocol: Store in a desiccator at -20°C. Weigh quickly in ambient air or use a glovebox for GMP batches.

-

-

Reactivity: The C3-fluorine is generally stable, but avoid strongly basic conditions at elevated temperatures (>100°C) for prolonged periods, which can induce HF elimination to form 3,4-dehydroproline.[1]

References

-

Fluorochem. this compound Product Page. Retrieved from

-

ChemicalBook. this compound Properties & Suppliers. Retrieved from

-

Smolecule. Catalog Entry for (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid (Isomer Comparison). Retrieved from

-

Mykhailiuk, P. K. (2022).[1][2] "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities."[1][2][3][4] The Journal of Organic Chemistry. Retrieved from [1]

-

Phenomenex. Chiral HPLC Separations Guide. Retrieved from

-

Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Retrieved from

Sources

Thermal Stability and Degradation Profile of Fluorinated Amino Acids

Executive Summary

The incorporation of fluorine into amino acids (FAAs) is a cornerstone strategy in modern peptidomimetic drug design. While the C–F bond is one of the strongest in organic chemistry (~116 kcal/mol), its introduction creates a "stability paradox." Fluorination can significantly enhance metabolic resistance and protein thermostability (

This guide provides a mechanistic analysis of these profiles, offering researchers a structured approach to characterizing FAA stability during synthesis, storage, and formulation.

The Fluorine Effect: Electronic and Steric Determinants[1]

To understand degradation, one must first understand the stabilizing forces. The thermal behavior of FAAs is governed by two opposing stereoelectronic effects:

-

The Gauche Effect (Stabilizing): In 4-fluoroproline and similar cyclic systems, the electronegative fluorine atom and the electropositive amide nitrogen prefer a gauche orientation. This pre-organizes the backbone torsion angles (

), reducing the entropy of unfolding and raising the thermal denaturation temperature ( -

Inductive Acidification (Destabilizing): The strong electron-withdrawing nature of fluorine (

effect) increases the acidity of adjacent protons (

Degradation Mechanisms[2]

The degradation of FAAs is rarely oxidative (due to the inert C-F shell) but predominantly eliminative .

-Elimination (Dehydrofluorination)

This is the critical failure mode for

-

Trigger: High Temperature or Basic pH (pK

of -

Outcome: Formation of

-unsaturated imines or enamines, which hydrolyze to toxic

-Elimination and Hydrolysis

For

Visualization: The -Elimination Pathway

The following diagram illustrates the mechanistic cascade of HF elimination in a generic

Figure 1: Mechanistic pathway of thermally or chemically induced dehydrofluorination (HF elimination) in

Thermal Stability Profiles (Data Summary)

The following tables contrast the intrinsic thermal decomposition of the free amino acid (solid state) vs. the conferred stability when incorporated into a peptide (solution state).

Table 1: Solid-State Thermal Decomposition (TGA Onset)

Note: Values are approximate ranges based on TGA under

| Amino Acid Class | Wild-Type | Fluorinated Analogue | Fluorinated | Primary Degradation Mode |

| Aliphatic | Leucine: ~290 | 5,5,5-Trifluoroleucine | ~260 - 275 | Decarboxylation / HF Loss |

| Cyclic | Proline: ~230 | 4-Fluoroproline | ~210 - 225 | |

| Aromatic | Phenylalanine: ~260 | 4-Fluorophenylalanine | ~260 - 265 | Stable (Aryl C-F bond is robust) |

| Short Chain | Alanine: ~260 | 3-Fluoroalanine | < 180 | Rapid HF Elimination (Unstable) |

Table 2: Conferred Protein Stability (Solution State )

Impact on the melting temperature of model proteins (e.g., Ubiquitin, Collagen).

| Modification | Stereochemistry | Mechanism | |

| (4R)-4-Fluoroproline | trans, | +5 to +12 | Pre-organization (Gauche effect) |

| (4S)-4-Fluoroproline | cis, | -5 to -15 | Steric clash in trans peptides |

| 4,4-Difluoroproline | N/A | Variable | Accel. cis/trans isomerization |

Experimental Protocols for Stability Profiling

To validate the quality of FAAs, a multi-modal approach combining thermal gravimetry and spectroscopy is required.

Protocol A: Thermal Gravimetric Analysis (TGA)

Objective: Determine the onset temperature of decomposition (

-

Sample Prep: Dry 5–10 mg of FAA in a vacuum desiccator for 24h to remove surface moisture.

-

Instrumentation: TGA/DSC system (e.g., Mettler Toledo or TA Instruments).

-

Crucible: Alumina (

) pans (avoid aluminum if temperatures exceed 500°C or if HF reaction with pan is suspected). -

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 400°C under

flow (50 mL/min).

-

-

Analysis:

-

Record

(mass loss > 1%). -

Look for "stepwise" degradation. A sharp mass loss equivalent to the molecular weight of HF (20 Da) indicates elimination.

-

Protocol B: Variable Temperature (VT) F-NMR

Objective: Detect solution-phase degradation and conformational kinetics.

-

Solvent:

(buffered to pH 7.4) or DMSO- -

Internal Standard: Trifluoroacetic acid (TFA) or Fluorobenzene (inert).

-

Method:

-

Acquire baseline spectrum at 25°C.

-

Stepwise heating (e.g., 10°C increments) up to 80°C (or solvent limit).

-

Hold at max temperature for 60 mins (isothermal stress).

-

-

Detection:

-

Monitor disappearance of the FAA signal.

-

Critical: Watch for the appearance of a fluoride ion peak (

) at -119 ppm (aqueous), indicating defluorination.

-

Visualization: Stability Characterization Workflow

Figure 2: Integrated workflow for characterizing the thermal and chemical stability of fluorinated amino acids.

Implications for Drug Development

Synthesis and Coupling[3]

-

Avoid Strong Bases: When coupling

-fluorinated amino acids (like 3-F-Ala or 4-F-Pro), avoid strong bases (e.g., DBU) which can trigger E1cB elimination. Use milder bases like DIPEA or Collidine. -

Temperature Control: Microwave-assisted peptide synthesis (often reaching 60-90°C) must be validated for FAAs. Highly fluorinated analogues may require lower temperatures to prevent HF loss.

Storage

-

Hygroscopicity: Many FAAs are hygroscopic. Moisture + trace acid/base can catalyze slow hydrolysis. Store under Argon at -20°C.

-

Shelf-Life: Unlike wild-type amino acids which are stable for years,

-fluoroamines should be re-tested (via

References

-

Effect of Fluorination on Protein Stability: Merkel, L., & Budisa, N. (2012). Fluorine as a tool in protein engineering. Source: Key Insight: Details the stereoelectronic "gauche effect" of 4-fluoroproline on protein thermostability.

-

Thermal Decomposition of Amino Acids: Weiss, I. M., et al. (2018).[1][2][3][4] Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Source: Key Insight: Establishes the baseline decomposition temperatures (185-280°C) for non-fluorinated amino acids for comparison.

-

Synthesis and Stability of

-Trifluoromethyl Amino Acids: Kukhar, V. P., et al. (2013). Asymmetric synthesis of fluorine-containing amino acids. Source: Key Insight: Discusses the hydrolytic stability and synthesis challenges of -

Fluorinated Prolines in Peptide Chemistry: Verhoork, S. J., et al. (2018).[5] Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: Key Insight: Comprehensive review of cis/trans isomer stability and the impact of fluorination on peptide bond dynamics.

-

Degradation Mechanisms (HF Elimination): Wang, B., et al. (2020). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids. Source: Key Insight: While focused on chloro-derivatives, this paper provides the computational basis for

-elimination pathways in halogenated amino acids.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Note: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid as a Mechanistic Probe for Collagen Stabilization

Abstract

This application note details the utilization of (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid (hereafter referred to as (3S)-3-Flp ) in the study of collagen triple-helix stability. Unlike its widely used regioisomer (4R)-4-fluoroproline, which stabilizes collagen through stereoelectronic pre-organization, (3S)-3-Flp serves as a unique destabilizing probe . By selectively weakening the interstrand hydrogen bond network while maintaining the requisite ring pucker, (3S)-3-Flp allows researchers to decouple steric effects from electronic contributions in collagen folding. This guide provides a comprehensive protocol for the synthesis, incorporation, and biophysical characterization of (3S)-3-Flp-containing collagen mimetic peptides (CMPs).

Introduction: The Stereoelectronic Landscape of Collagen

Collagen stability relies on a delicate balance of steric repulsion, ring puckering, and interstrand hydrogen bonding. The canonical sequence

The "Fluorine Scan" Approach

Fluorinated prolines are powerful tools because fluorine is isosteric with hydrogen but highly electronegative. This allows for the modulation of ring conformation (the gauche effect) and electron density without altering steric bulk.

| Compound | Configuration | Preferred Pucker | Effect on Collagen (Xaa) | Effect on Collagen (Yaa) | Primary Mechanism |

| Proline | (2S) | Mix ( | Standard | Standard | Reference |

| (4R)-4-Flp | (2S, 4R) | Destabilizing | Hyper-stabilizing | Pre-organization ( | |

| (4S)-4-flp | (2S, 4S) | Stabilizing | Destabilizing | Pre-organization ( | |

| (3S)-3-Flp | (2S, 3S) | Destabilizing | Destabilizing | Electronic Withdrawal (H-bond weakening) |

Mechanism of Action: The Electronic Paradox

The (3S)-3-Flp residue presents a paradox. Based on the gauche effect, the electronegative fluorine at C3 (cis to the carboxylate) favors the

However, experimental data (Raines et al.) confirms that (3S)-3-Flp destabilizes the triple helix. This is attributed to the strong inductive effect (

Figure 1: Mechanistic pathway of (3S)-3-Flp destabilization. Despite adopting the sterically favorable C

Protocol: Solid Phase Peptide Synthesis (SPPS) of (3S)-3-Flp CMPs

Materials

-

Resin: Fmoc-Gly-Wang resin (Low loading, 0.3–0.5 mmol/g) is preferred to prevent aggregation of collagen peptides.

-

Building Block: Fmoc-(2S,3S)-3-fluoropyrrolidine-2-carboxylic acid (commercially available or custom synthesized via DAST fluorination of protected 3-hydroxyproline).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

-

Base: N,N-Diisopropylethylamine (DIPEA).

Synthesis Workflow

Collagen mimetic peptides (CMPs) are prone to aggregation. This protocol uses elevated temperature coupling to ensure completion.

Step 1: Resin Swelling Swell 0.1 mmol of Fmoc-Gly-Wang resin in DMF for 30 minutes.

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation if Asp is present, and reduce racemization).

-

Cycle: 2 x 5 minutes.

-

Wash: 5 x DMF.

Step 3: Coupling of (3S)-3-Flp Due to the electron-withdrawing fluorine, the nucleophilicity of the proline nitrogen is reduced, making acylation of the preceding residue difficult. However, coupling of the Fmoc-(3S)-3-Flp itself is standard.

-

Mix: 4.0 eq Fmoc-(3S)-3-Flp + 3.9 eq HATU + 8.0 eq DIPEA in DMF.

-

Pre-activation: 1 minute.

-

Reaction: Add to resin. Shake for 45 minutes at room temperature.

-

Monitoring: Kaiser test (ninhydrin) is ineffective for Prolines. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Step 4: Coupling Subsequent Residues (The "Difficult" Step) Acylating the secondary amine of the resin-bound (3S)-3-Flp is sterically and electronically hindered.

-

Reagent: Use HATU/HOAt (4 eq) or COMU.

-

Conditions: Double couple. If possible, perform the second coupling at 50°C for 20 minutes (microwave assistance is beneficial).

-

Wash: Extensive washing with DMF and DCM between steps.

Step 5: Cleavage

-

Cocktail: TFA/TIS/Water (95:2.5:2.5).

-

Time: 2 hours at room temperature.

-

Precipitation: Cold diethyl ether.

Biophysical Characterization: Thermal Denaturation Studies

To quantify the destabilization effect, Circular Dichroism (CD) spectroscopy is the gold standard.

Sample Preparation

-

Dissolution: Dissolve the purified peptide in 50 mM Acetic Acid or Phosphate Buffer (pH 7.0) to a concentration of ~0.2 mg/mL.

-

Annealing: Heat the solution to 80°C for 10 minutes to unfold all structures, then cool slowly (10°C/hour) to 4°C. Store at 4°C for at least 24 hours. Critical: Collagen triple helices have slow folding kinetics. Rapid cooling will result in misfolded states.

CD Measurement Protocol

-

Instrument: Jasco J-815 or equivalent.

-

Pathlength: 1 mm quartz cuvette.

-

Wavelength Scan: 190–260 nm at 4°C.

-

Signature: Look for a maximum at ~225 nm and a minimum at ~198 nm (PPII helix characteristic).

-

-

Thermal Melt: Monitor ellipticity at 225 nm while heating from 5°C to 80°C.

-

Ramp Rate: 10°C/hour (0.16°C/min). Note: Faster ramp rates (e.g., 1°C/min) often overestimate

due to hysteresis.

-

Data Analysis

The melting temperature (

Expected Results (Comparative Table):

| Peptide Sequence (Host: Pro-Pro-Gly) | Modification at Xaa | Expected

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Low nucleophilicity of fluorinated amine. | Use HATU/HOAt at 50°C. Perform double couplings. |

| No Triple Helix Signal (CD) | Concentration too low or insufficient annealing time. | Increase concentration to >0.5 mM. Incubate at 4°C for 48+ hours. |

| Broad Melting Transition | Polydispersity or aggregation. | Verify purity by HPLC. Ensure pH is controlled (avoid isoelectric precipitation). |

References

-

Stereoelectronic Effects on Collagen Stability. Hodges, J. A., & Raines, R. T. (2003).[4] Journal of the American Chemical Society. [Link] Context: Establishes the fundamental gauche effect rules for 4-fluoroproline.

-

Effect of 3-Hydroxyproline Residues on Collagen Stability. Jenkins, C. L., et al. (2003).[5] Journal of the American Chemical Society. [Link] Context: Demonstrates the destabilizing nature of substitutions at the 3-position.

-

Collagen Structure and Stability. Shoulders, M. D., & Raines, R. T. (2009). Annual Review of Biochemistry. [Link] Context: Comprehensive review detailing the electronic penalties of 3-fluoroproline on the carbonyl acceptor strength.

-

Conformational Landscape of Substituted Prolines. Newberry, R. W., & Raines, R. T. (2019). Protein Science. [Link] Context: Detailed analysis of ring pucker preferences for 3- and 4-substituted prolines.

Sources

- 1. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. raineslab.com [raineslab.com]

- 4. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

Use of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid in medicinal chemistry.

This Application Note is structured as a high-level technical guide for medicinal chemists and structural biologists. It integrates physicochemical principles with practical experimental protocols.

Executive Summary

(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid (also known as trans-3-fluoroproline or (3S)-Flp) is a specialized non-canonical amino acid used to modulate the conformational landscape and metabolic profile of proline-containing peptides. Unlike its 4-fluoroproline counterparts, which are widely used to tune cis/trans amide bond ratios via the

This guide details the mechanistic basis for using (2S,3S)-3-Flp, its impact on secondary structure, and validated protocols for its synthesis and incorporation into peptide backbones.

Physicochemical Profile & Mechanism of Action[1]

Stereochemical Configuration

The (2S,3S) configuration places the fluorine atom trans (anti) to the C2-carboxylate group.

-

C2 (S): Natural L-proline stereochemistry.

-

C3 (S): Fluorine is oriented on the opposite face of the ring relative to the carboxylate (assuming standard "down" pucker visualization).

The Fluorine Gauche Effect & Ring Pucker

In 3-fluoroprolines, the electronegative fluorine atom at C3 and the nitrogen atom at position 1 create a vicinal electronegative system. The gauche effect dictates that the

-

(2S,3S)-3-Flp (Trans): The gauche effect stabilizes the C3-endo (or C4-endo) ring pucker. This conformation mimics the preferred solution-state pucker of natural proline but with increased rigidity.

-

(2S,3R)-3-Flp (Cis): Stabilizes the C3-exo (C4-exo) pucker, mimicking the effect of (4R)-fluoroproline (hydroxyproline mimic).

Electronic Modulation (pK Shift)

The fluorine atom at the

-

Proline pK

(amine): ~10.6 -

4-Fluoroproline pK

: ~9.2 -

3-Fluoroproline pK

: ~8.0 - 8.5 Application: Lowering the pK

Data Summary Table

| Property | L-Proline | (2S,3S)-3-Fluoroproline | (2S,4R)-4-Fluoroproline |

| Stereochemistry | (2S) | (2S, 3S) trans | (2S, 4R) trans |

| Preferred Pucker | C4-endo / C4-exo (Flexible) | C3-endo (Locked) | C4-exo (Locked) |

| Amide Preference | trans : cis (~4 :[1][2][3] 1) | Comparable to Proline | Strongly favors trans |

| Amine pK | 10.6 | ~8.2 | 9.2 |

| Metabolic Stability | Low (Proline Oxidase) | High (C3 blocked) | High (C4 blocked) |

Structural Visualization (Pathway & Logic)

The following diagram illustrates the conformational equilibrium driven by the stereoelectronic effects of the fluorine substituent.

Figure 1: Mechanistic flow of the gauche effect dictating the conformational lock in (2S,3S)-3-fluoroproline.

Experimental Protocols

Protocol A: Fmoc-Protection of (2S,3S)-3-Fluoroproline

Note: While commercially available, in-house protection is often required for specific isotopic labeling or scale-up.

Reagents: (2S,3S)-3-Fluoroproline HCl, Fmoc-OSu, NaHCO

-

Dissolution: Dissolve 1.0 eq of (2S,3S)-3-fluoroproline hydrochloride in 1:1 Dioxane:H

O (0.1 M concentration). -

Basification: Add 2.5 eq of NaHCO

. The evolution of CO -

Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) dropwise (dissolved in minimal dioxane).

-

Reaction: Warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (CHCl

/MeOH/AcOH 90:8:2) or LC-MS. -

Work-up:

-

Evaporate dioxane under reduced pressure.

-

Dilute aqueous residue with water. Wash 2x with Et

O (removes excess Fmoc-OSu/byproducts). -

Acidify aqueous phase to pH 2.0 using 1M HCl (careful acidification is critical to prevent decomposition).

-

Extract 3x with Ethyl Acetate.

-

Dry combined organics over Na

SO

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The reduced nucleophilicity of the amine (due to the inductive effect of F) can make coupling to the 3-fluoroproline residue difficult. Coupling of the 3-fluoroproline to the growing chain is standard.

Coupling Reagents: HATU/HOAt (Preferred for difficult couplings) or DIC/Oxyma.

Step-by-Step Incorporation:

-

Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the preceding amino acid using 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.

-

Activation (Coupling OF 3-F-Pro):

-

Mix 3.0 eq Fmoc-(2S,3S)-3-fluoroproline.

-

Add 2.9 eq HATU.

-

Add 6.0 eq DIPEA in DMF.

-

Pre-activate for 30 seconds.

-

Add to resin. Shake for 60–90 minutes (double coupling recommended).

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Chain Elongation (Coupling TO 3-F-Pro):

-

Critical Step: The secondary amine of 3-F-Pro is sterically hindered and electronically deactivated.

-

Use HATU or PyAOP (phosphonium salts) for the next amino acid.

-

Extend coupling time to 2–3 hours or perform double coupling at 40°C (if resin allows).

-

Monitoring: Use the Chloranil test (secondary amine specific) rather than Kaiser test to verify coupling completion.

-

Medicinal Chemistry Applications

Metabolic Stabilization

Proline residues are susceptible to oxidative cleavage by Proline Oxidase (POX) and Cytochrome P450s .

-

Mechanism: Metabolic oxidation often involves hydrogen abstraction at C5 or C3.

-

Application: Substitution of H with F at C3 blocks metabolic abstraction at this position. Furthermore, the inductive effect deactivates the C5-H bond towards oxidation, extending the half-life of proline-rich peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides).

Peptidomimetic Design (Collagen & PPII Helices)

(2S,3S)-3-Flp is a "silent" conformational locker.

-

Unlike (4R)-Flp, which strongly biases the amide bond toward trans and the pucker toward exo, (2S,3S)-3-Flp maintains the natural endo pucker preference of Proline but increases the energy barrier to ring inversion.

-

Use Case: Ideal for stabilizing Polyproline II (PPII) helices without distorting the overall backbone geometry, making it a superior scaffold for mimicking natural protein-protein interaction domains compared to 4-fluoroproline in certain contexts.

References

-

Conformational Analysis of 3-Fluoroprolines

-

Synthesis and pKa Effects

-

General Fluoroproline Review

-

Gauche Effect Fundamentals

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

Welcome to the technical support center for the synthesis of (2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated amino acid analog. Fluorine substitution can dramatically alter the physicochemical and biological properties of molecules, making this compound a critical building block in drug discovery. However, its synthesis presents unique challenges, particularly concerning yield and stereocontrol.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific issues you may encounter. We will explore the causality behind experimental choices, provide validated troubleshooting workflows, and ground our recommendations in authoritative scientific literature.

Section 1: Foundational Knowledge & Strategy (FAQs)

This section addresses high-level strategic questions that form the basis for a successful synthesis campaign.

Q1.1: What is a robust and common synthetic strategy for preparing this compound?

A1.1: A prevalent and effective strategy begins with a commercially available, stereochemically defined precursor, typically (2S,3S)-3-Hydroxy-pyrrolidine-2-carboxylic acid or a suitable derivative. The synthesis is a multi-step process that hinges on three critical stages: protection, fluorination, and deprotection.

-

Orthogonal Protection: The amine and carboxylic acid functionalities must be protected to prevent unwanted side reactions during fluorination.[1][2][3] A common scheme involves protecting the nitrogen with a tert-butoxycarbonyl (Boc) group and the carboxylic acid as a methyl or benzyl ester. This creates a stable substrate, N-Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester.

-

Fluorination: The key transformation is the conversion of the hydroxyl group to a fluorine atom. Given the stereochemistry, this is often achieved via an electrophilic fluorination pathway or a nucleophilic displacement with inversion of configuration if starting from the opposite stereoisomer. For direct replacement, an electrophilic fluorinating agent is typically used on an enolate or enamine derivative of the protected pyrrolidine.[4][5]

-

Deprotection: The final step involves the removal of the protecting groups to yield the target molecule. This typically involves acidic hydrolysis to remove the Boc group and saponification or hydrogenolysis for the ester.[6]

Below is a conceptual workflow illustrating this common synthetic pathway.

Caption: General Synthetic Workflow.

Q1.2: Why are protecting groups so critical, and what are the key considerations for their selection?

A1.2: Protecting groups are fundamental to the success of this synthesis.[7] They serve several purposes:

-

Prevent Side Reactions: The amine and carboxylic acid are both reactive. The amine is nucleophilic and basic, while the carboxylate is nucleophilic. These groups would interfere with most fluorination chemistries.

-

Improve Solubility: Protecting groups like Boc can increase the solubility of the starting materials and intermediates in common organic solvents (e.g., THF, DCM), which is crucial for achieving homogeneous reaction conditions.[8]

-

Direct Stereochemistry: The steric bulk of a large protecting group on the nitrogen can influence the facial selectivity of the fluorinating agent's approach, thereby impacting the diastereomeric ratio of the product.[9]

Key Selection Criteria:

-

Stability: The chosen groups must be stable to the conditions of the subsequent reaction step. For instance, the Boc and ester groups must withstand the fluorination conditions.

-

Ease of Removal: Deprotection conditions should be mild enough to avoid compromising the final product. Fluorine atoms, particularly at the 3-position, can be susceptible to elimination under harsh basic or acidic conditions.[10][11]